molecular formula C9H11ClN2 B2545554 1-Methyl-1H-indol-3-amine hydrochloride CAS No. 2048273-81-8

1-Methyl-1H-indol-3-amine hydrochloride

Cat. No.: B2545554
CAS No.: 2048273-81-8
M. Wt: 182.65
InChI Key: YARPNJQVBWUJFX-UHFFFAOYSA-N
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Description

1-Methyl-1H-indol-3-amine hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

Indole derivatives are known to interact with multiple receptors, which can lead to the development of new useful derivatives

Cellular Effects

Indole derivatives are known to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-Methyl-1H-indol-3-amine hydrochloride could have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism.

Chemical Reactions Analysis

1-Methyl-1H-indol-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1-Methyl-1H-indol-3-amine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

1-Methyl-1H-indol-3-amine hydrochloride can be compared with other indole derivatives, such as:

These compounds share some chemical properties but differ in their reactivity and biological activities, highlighting the uniqueness of this compound .

Properties

IUPAC Name

1-methylindol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c1-11-6-8(10)7-4-2-3-5-9(7)11;/h2-6H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARPNJQVBWUJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2048273-81-8
Record name 1-methyl-1H-indol-3-amine hydrochloride
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